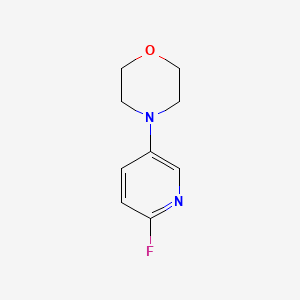
4-iodo-3-methoxy-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-3-methoxy-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by the presence of iodine, methoxy, and methyl groups attached to a pyrazole ring. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms, and they are known for their versatility in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-methoxy-1-methyl-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method involves the reaction of 1-methyl-3-methoxy-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-iodo-3-methoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can be reduced under catalytic hydrogenation conditions to form dihydropyrazoles.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Major Products
Substitution: Formation of 4-azido-3-methoxy-1-methyl-1H-pyrazole, 4-thiocyanato-3-methoxy-1-methyl-1H-pyrazole, etc.
Oxidation: Formation of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 4-iodo-3-methoxy-1-methyl-1,2-dihydro-1H-pyrazole.
Aplicaciones Científicas De Investigación
4-iodo-3-methoxy-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-iodo-3-methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 4-iodo-1-methyl-1H-pyrazole
- 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid
- 3-methoxy-1-methyl-1H-pyrazole
Uniqueness
4-iodo-3-methoxy-1-methyl-1H-pyrazole is unique due to the presence of both iodine and methoxy groups on the pyrazole ring. This combination of substituents can enhance its reactivity and biological activity compared to other pyrazole derivatives. The iodine atom provides a site for further functionalization, while the methoxy group can modulate the compound’s electronic properties .
Propiedades
Número CAS |
2203986-20-1 |
|---|---|
Fórmula molecular |
C5H7IN2O |
Peso molecular |
238 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




